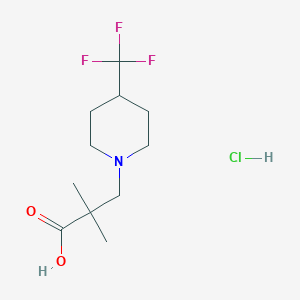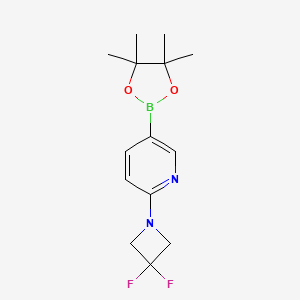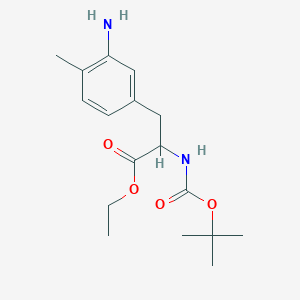
2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene is an organic compound that features a benzene ring substituted with a complex azido-ether chain
Métodos De Preparación
The synthesis of 2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene typically involves multi-step organic reactions. One common method includes the reaction of benzyl alcohol with 2-(2-bromoethoxy)ethanol to form 2-((2-(benzyloxy)ethoxy)methyl)benzene. This intermediate is then reacted with 5-azidopentyl bromide under nucleophilic substitution conditions to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions for these reactions include copper(I) catalysts for click chemistry and hydrogen gas with palladium catalysts for reduction reactions. Major products formed from these reactions include triazoles and amines.
Aplicaciones Científicas De Investigación
2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through click chemistry.
Biology: The compound can be used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactive azido group.
Mecanismo De Acción
The mechanism of action of 2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene primarily involves the reactivity of the azido group. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can be used to link different molecules together. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical reactions.
Comparación Con Compuestos Similares
Similar compounds to 2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene include:
2-((2-((5-Bromopentyl)oxy)ethoxy)methyl)benzene: This compound has a bromine atom instead of an azido group, making it less reactive in click chemistry but useful in nucleophilic substitution reactions.
2-((2-((5-Aminopentyl)oxy)ethoxy)methyl)benzene: This compound has an amine group instead of an azido group, making it useful in amide bond formation and other reactions involving amines.
The uniqueness of this compound lies in its azido group, which provides high reactivity and versatility in various chemical reactions, particularly in click chemistry.
Propiedades
IUPAC Name |
2-(5-azidopentoxy)ethoxymethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c15-17-16-9-5-2-6-10-18-11-12-19-13-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSQSQJBLLKUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














